

# Preclinical Profile of BAY1238097: A Novel BET Inhibitor for Hematological Malignancies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1238097**

Cat. No.: **B1149911**

[Get Quote](#)

For Immediate Release

This technical whitepaper provides a comprehensive overview of the preclinical data for **BAY1238097**, a novel and potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The findings from in vitro and in vivo studies underscore the potential of **BAY1238097** as a therapeutic agent for various hematological malignancies, including lymphoma, acute myeloid leukemia (AML), and multiple myeloma (MM).

## Introduction

The epigenetic reader proteins of the BET family, particularly BRD4, play a critical role in regulating the transcription of key oncogenes, most notably MYC.<sup>[1]</sup> Dysregulation of BET protein function is a hallmark of many cancers, making them a compelling target for therapeutic intervention. **BAY1238097** is a small molecule inhibitor designed to selectively bind to the acetyl-lysine recognition pockets of BET bromodomains, thereby disrupting their interaction with chromatin and suppressing the expression of downstream oncogenic programs.

## In Vitro Efficacy

**BAY1238097** has demonstrated potent anti-proliferative activity across a broad range of hematological malignancy cell lines.

## Anti-proliferative Activity

In a large panel of lymphoma-derived cell lines, **BAY1238097** exhibited significant anti-proliferative effects, with a median 50% inhibitory concentration (IC50) ranging between 70 and 208 nmol/l.[2]

Cell Line	Cancer Type	IC50 (nM)
MOLM-13	Acute Myeloid Leukemia	< 100
MOLP-8	Multiple Myeloma	< 100
Lymphoma Cell Line Panel	Lymphoma	Median: 70 - 208

Further specific IC50 values for individual cell lines are not publicly available in the reviewed literature.

## Mechanism of Action

At the molecular level, **BAY1238097** effectively inhibits the interaction between BET proteins and acetylated histones. In a TR-FRET assay using the first bromodomain of BRD4 (BRD4(1)), **BAY1238097** showed strong inhibitory activity with an IC50 of less than 100 nM.[3] Cellurally, it blocks the interaction of BRD2, BRD3, and BRD4 with histone H4.[3] This leads to the displacement of BRD4 from the regulatory regions of the MYC oncogene, resulting in a significant reduction of c-Myc transcript and protein levels in both AML (MOLM-13) and MM (MOLP-8) cell lines.[3]

## In Vivo Efficacy

The anti-tumor activity of **BAY1238097** has been validated in several preclinical xenograft models of hematological malignancies.

## Lymphoma Models

In two distinct diffuse large B-cell lymphoma (DLBCL) models, **BAY1238097** demonstrated strong single-agent efficacy.

Cell Line Xenograft	Mouse Model	Treatment	T/C (%)*
SU-DHL-8 (GCB-DLBCL)	SCID	15 mg/kg, p.o., daily	15
OCI-LY-3 (ABC-DLBCL)	SCID	45 mg/kg, p.o., twice weekly	23

\*T/C (Treatment/Control) value indicates the relative tumor growth inhibition.

## Acute Myeloid Leukemia (AML) Models

**BAY1238097** showed significant efficacy in various AML xenograft models, with the compound being well-tolerated at the maximum tolerated dose (MTD).

Cell Line Xenograft	T/C (%)*
THP-1	13 - 20
MOLM-13	13 - 20
KG-1	13 - 20

\*T/C (Treatment/Control) value indicates the relative tumor growth inhibition.[3]

## Multiple Myeloma (MM) Models

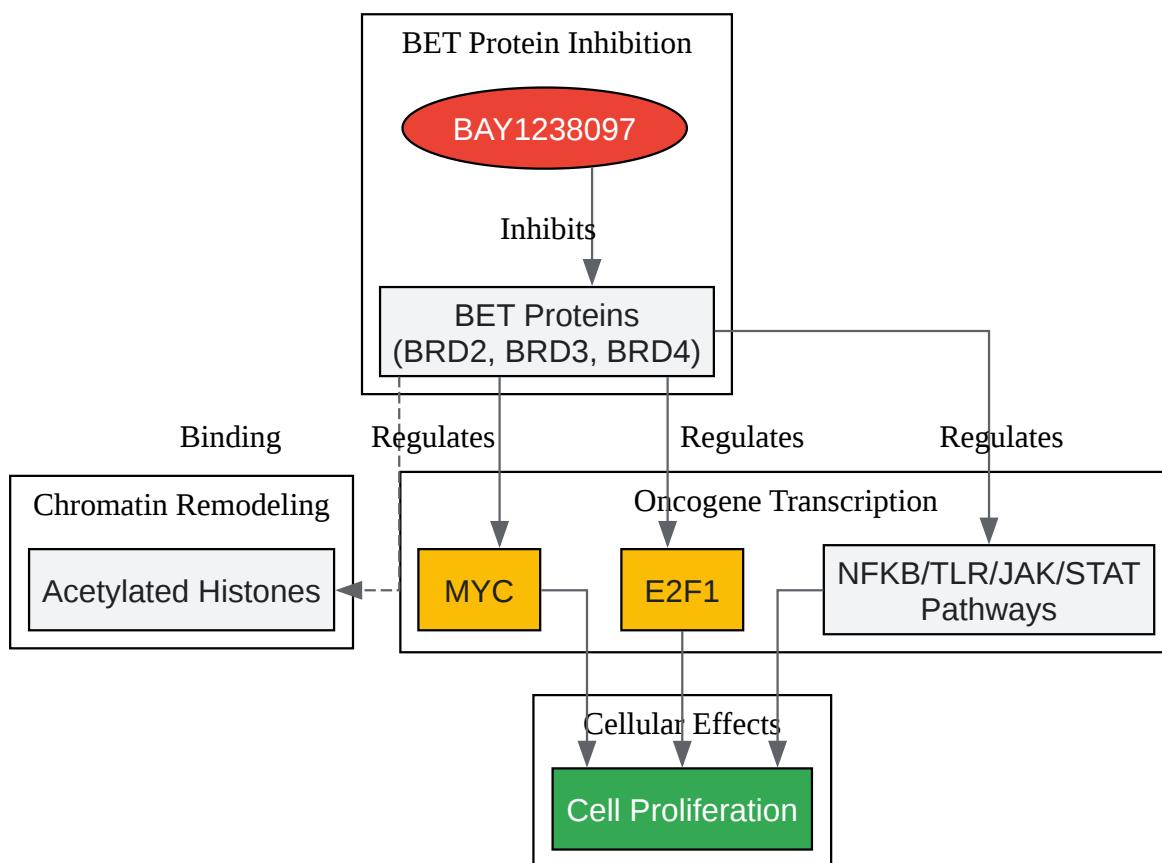
The anti-tumor activity of **BAY1238097** was also confirmed in MM xenograft models.

Cell Line Xenograft	Treatment	T/C (%)*
MOLP-8 (IGH-cyclin D1 translocated)	10 mg/kg, 14 days	3
NCI-H929 (FGFR/MMSET translocated)	12 mg/kg, 9 days	19

\*T/C (Treatment/Control) value indicates the relative tumor growth inhibition.[3]

# Signaling Pathways and Combination Therapies

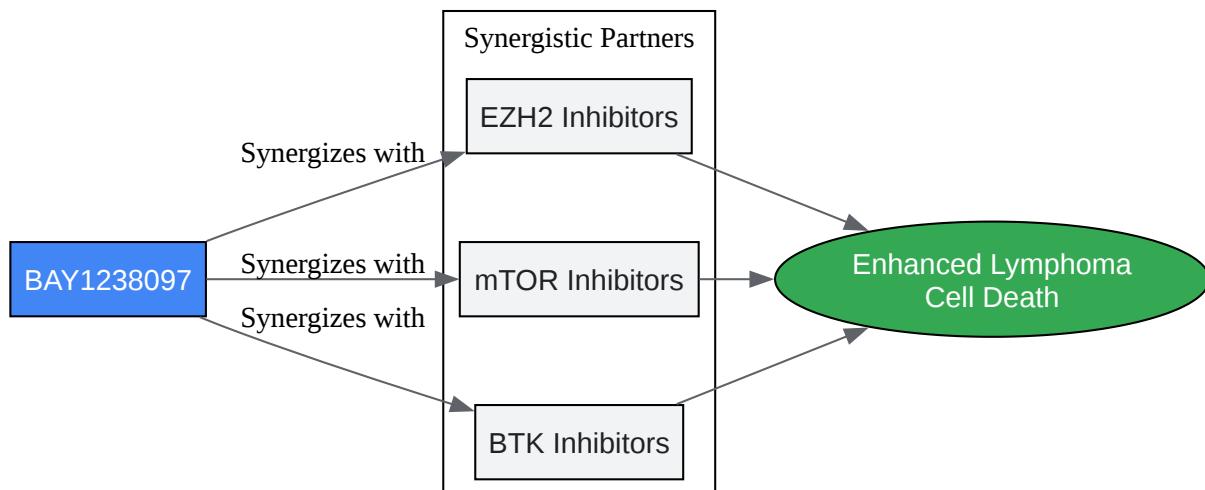
Gene expression profiling has revealed that **BAY1238097** impacts several critical signaling pathways in lymphoma cells, including the NFKB/TLR/JAK/STAT pathways, as well as genes regulated by MYC and E2F1.[2]

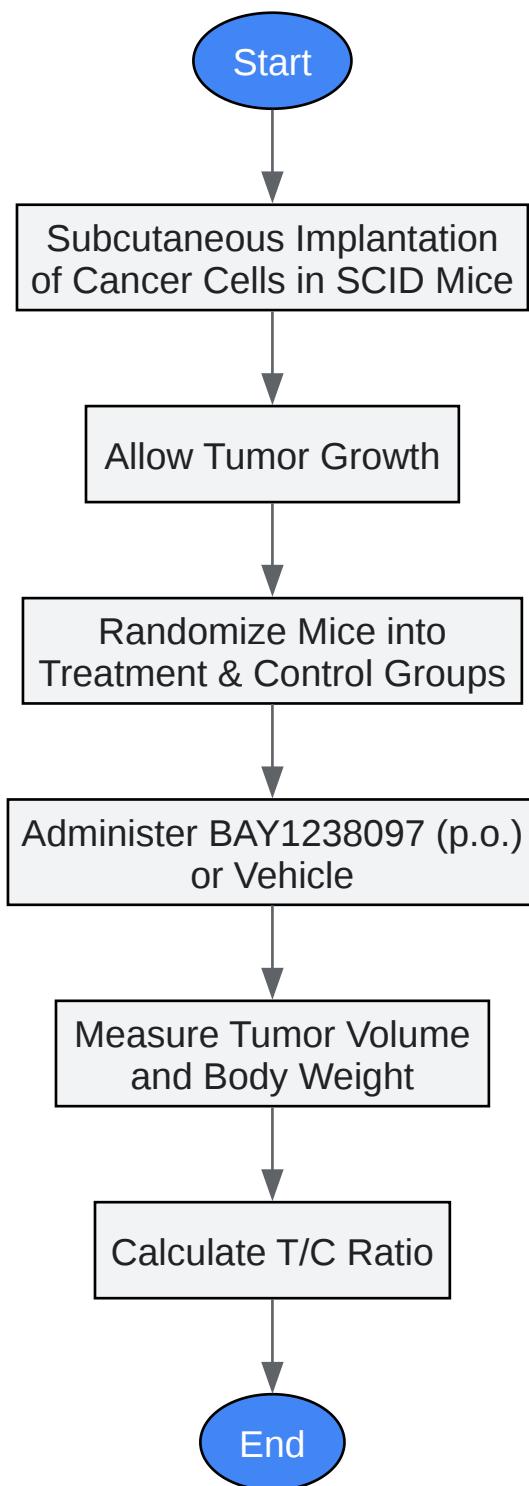


[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **BAY1238097**.

Furthermore, preclinical studies have identified synergistic effects when **BAY1238097** is combined with other targeted agents. In vitro, it has shown synergism with EZH2, mTOR, and BTK inhibitors in lymphoma models.[2]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of BAY1238097: A Novel BET Inhibitor for Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1149911#preclinical-studies-involving-bay1238097-in-hematological-malignancies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)